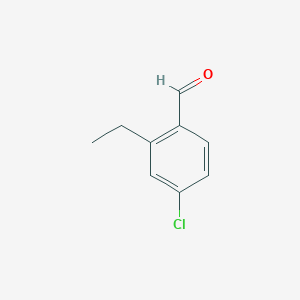

4-Chloro-2-ethyl-benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-ethyl-benzaldehyde is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Chemical Synthesis

4-Chloro-2-ethyl-benzaldehyde plays a significant role in catalysis and chemical synthesis. It's used in the preparation of dihydropyridines, crucial in pharmaceuticals as calcium channel blockers. Alkaline carbons like Na-Norit and Cs-Norit serve as catalysts in the condensation process involving various benzaldehydes, demonstrating high activity and selectivity (Perozo-Rondón et al., 2006). Another application is in the oxidation of benzyl alcohol to benzaldehyde, a process vital in multiple industries. Enhancements in catalysts like sulfated Ti-SBA-15 have increased the conversion efficiency, highlighting the compound's utility in optimizing chemical reactions (Sharma, Soni, & Dalai, 2012).

Photoluminescence and Material Synthesis

The compound is also integral in material science, especially in creating photoluminescent materials. For instance, it's used in synthesizing aluminum and zinc quinolates, which exhibit enhanced thermal stability and solubility. These materials emit blue-green light, making them suitable for various optical applications (Barberis & Mikroyannidis, 2006).

Green Chemistry and Environmental Applications

In green chemistry, this compound is instrumental in developing environmentally friendly processes. An example is its role in the selective photocatalytic conversion of benzyl alcohol to benzaldehyde using metal-free catalysts. This process is crucial for achieving sustainable and eco-friendly chemical synthesis (Lima, Silva, Silva, & Faria, 2017).

Mechanism of Action

Target of Action

4-Chloro-2-ethyl-benzaldehyde, being an aromatic aldehyde, primarily targets enzymes and proteins that interact with aldehydes. These include aldehyde dehydrogenases and aldehyde reductases , which are involved in the metabolism of aldehydes .

Mode of Action

The compound interacts with its targets through a series of nucleophilic addition reactions . The oxygen atom in the aldehyde group (C=O) of this compound is more electronegative than the carbon atom, creating a polar bond. This polar bond makes the carbon atom electrophilic, allowing it to be attacked by nucleophiles present in the target enzymes .

Biochemical Pathways

The interaction of this compound with its targets can affect several biochemical pathways. For instance, it can participate in the formation of oximes and hydrazones when it reacts with hydroxylamine or hydrazine, respectively . It can also undergo electrophilic aromatic substitution reactions , which are common in benzene derivatives .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific interactions with target molecules. For instance, the formation of oximes and hydrazones can lead to changes in protein function, potentially affecting cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive substances can affect its reactivity and stability. For example, under acidic conditions, it can undergo acid-catalyzed reactions .

Safety and Hazards

While specific safety data for 4-Chloro-2-ethyl-benzaldehyde is not available, safety data for similar compounds like 4-Chlorobenzaldehyde indicate that it may cause skin and eye irritation, and may be harmful if swallowed . It’s important to handle such compounds with appropriate personal protective equipment and follow safety protocols.

Future Directions

The synthesis and study of 4-Chloro-2-ethyl-benzaldehyde could have potential applications in various fields. For instance, benzaldehyde derivatives are known to have significant therapeutic potential against various diseases . Furthermore, they can be used as intermediates in the synthesis of more complex organic compounds . Therefore, future research could focus on exploring these potential applications and optimizing the synthesis methods for this compound.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Chloro-2-ethyl-benzaldehyde are not well-studied. It can be inferred from its structure that it may participate in various biochemical reactions. For instance, aldehydes like this compound can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions involve the carbonyl group of the aldehyde and can be influenced by the presence of the chlorine and ethyl groups .

Molecular Mechanism

As an aldehyde, it may undergo nucleophilic addition reactions at the carbonyl carbon . The chlorine atom and the ethyl group could influence the reactivity of the carbonyl group and the overall behavior of the molecule .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that benzaldehyde derivatives can undergo oxidation to form benzoic acid derivatives . Therefore, it is possible that this compound could be metabolized in a similar manner.

Properties

IUPAC Name |

4-chloro-2-ethylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVFVNRMOLMRMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3003873.png)

![2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3003876.png)

![2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B3003883.png)

![N-Spiro[4.5]decan-10-ylprop-2-enamide](/img/structure/B3003886.png)

![8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione](/img/structure/B3003889.png)

methanone](/img/structure/B3003890.png)

![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3003892.png)